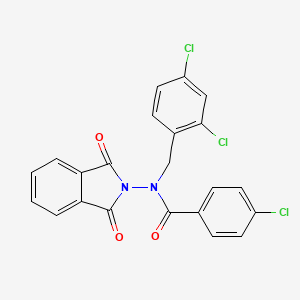![molecular formula C14H21NO5S B4205349 1-[2-(4-Methylphenyl)sulfanylethylamino]propan-2-ol;oxalic acid](/img/structure/B4205349.png)
1-[2-(4-Methylphenyl)sulfanylethylamino]propan-2-ol;oxalic acid
Vue d'ensemble
Description
1-[2-(4-Methylphenyl)sulfanylethylamino]propan-2-ol;oxalic acid is an organic compound that features a combination of aromatic and aliphatic structures. The compound is characterized by the presence of a thioether group, an amino group, and a propanol moiety. The ethanedioate (salt) form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Methylphenyl)sulfanylethylamino]propan-2-ol;oxalic acid typically involves a multi-step process:
Thioether Formation: The initial step involves the reaction of 4-methylthiophenol with an appropriate alkylating agent to form the thioether intermediate.
Amination: The thioether intermediate is then reacted with an ethylamine derivative under controlled conditions to introduce the amino group.
Propanol Addition: The resulting compound is further reacted with a propanol derivative to complete the synthesis.
Salt Formation: Finally, the compound is converted to its ethanedioate (salt) form by reacting with ethanedioic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(4-Methylphenyl)sulfanylethylamino]propan-2-ol;oxalic acid undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary and tertiary amines.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
1-[2-(4-Methylphenyl)sulfanylethylamino]propan-2-ol;oxalic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[2-(4-Methylphenyl)sulfanylethylamino]propan-2-ol;oxalic acid involves its interaction with specific molecular targets. The thioether and amino groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may also influence cellular pathways by altering the redox state or participating in signal transduction processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-({2-[(4-methylphenyl)thio]ethyl}amino)-2-propanol
- 1-({2-[(4-methylphenyl)thio]ethyl}amino)-2-butanol
- 1-({2-[(4-methylphenyl)thio]ethyl}amino)-2-ethanol
Uniqueness
1-[2-(4-Methylphenyl)sulfanylethylamino]propan-2-ol;oxalic acid stands out due to its enhanced solubility and stability in the ethanedioate (salt) form. This makes it more suitable for certain applications where solubility and stability are critical factors. Additionally, the specific combination of functional groups in this compound provides unique reactivity and interaction profiles compared to its analogs.
Propriétés
IUPAC Name |
1-[2-(4-methylphenyl)sulfanylethylamino]propan-2-ol;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NOS.C2H2O4/c1-10-3-5-12(6-4-10)15-8-7-13-9-11(2)14;3-1(4)2(5)6/h3-6,11,13-14H,7-9H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLKNUCTPQPMOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNCC(C)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 7-(3-ethoxy-4-hydroxy-5-nitrophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4205266.png)

![1-[7-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B4205272.png)
![N-[4-(tert-butylcarbamoyl)phenyl]tetrahydrofuran-2-carboxamide](/img/structure/B4205278.png)

![3-(4-ethyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-N-(2-fluorophenyl)propanamide](/img/structure/B4205287.png)
![N-({[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B4205295.png)
![11-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4205299.png)
![4-Methyl-3-{[(phenylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B4205305.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3,4-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4205308.png)
![N-(4-{[5-(3-nitrophenyl)-2-furoyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B4205314.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4205322.png)
![N-[2-(3-butoxyphenoxy)ethyl]-2-morpholin-4-ylethanamine;oxalic acid](/img/structure/B4205327.png)
![2-morpholin-4-yl-N-[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]ethyl]ethanamine;oxalic acid](/img/structure/B4205350.png)
